

An In-depth Technical Guide to (-)-Isolongifolol: Synonyms, Related Compounds, and Biological Activities

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Compound of Interest

Compound Name: (-)-Isolongifolol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid alcohol **(-)-Isolongifolol**, including its synonyms, physicochemical properties, and structurally related compounds. It details experimental protocols for its synthesis, modification, and biological evaluation, with a focus on its anti-inflammatory, anti-tumor, and enzyme-inhibitory activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Core Compound: (-)-Isolongifolol

(-)-Isolongifolol is a tricyclic sesquiterpenoid alcohol with a complex bridged-ring system. Its unique structure has made it a subject of interest for synthetic chemists and pharmacologists alike.

Table 1: Physicochemical Properties and Identifiers for **(-)-Isolongifolol**

Property	Value	Source(s)
IUPAC Name	[(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.0 ^{2,9}]undecanyl]methanol	--INVALID-LINK--
CAS Number	1139-17-9	--INVALID-LINK--
Molecular Formula	C ₁₅ H ₂₆ O	--INVALID-LINK--
Molecular Weight	222.37 g/mol	--INVALID-LINK--
Synonyms	Isolongifolol, iso-Longifolol, (4,8,8-Trimethyldecahydro-1,4-methanoazulen-9-yl)methanol, Longi-β-camphenyl alcohol, 3-Isolongifolol	--INVALID-LINK--, --INVALID-LINK--

Table 2: Spectroscopic Data for (-)-Isolongifolol

Type	Data	Source(s)
¹ H NMR	Data available in various databases and literature.	--INVALID-LINK--
¹³ C NMR	Data available in various databases and literature.	--INVALID-LINK--
Mass Spectrum (EI)	Viewable at the NIST WebBook.	--INVALID-LINK--

Related Compounds

Several structurally related compounds are of significant interest, either as synthetic precursors, derivatives with enhanced biological activity, or metabolites.

Table 3: Key Compounds Related to (-)-Isolongifolol

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Relationship/Activity
(-)-Isolongifolene	1135-66-6	C ₁₅ H ₂₄	204.35	Synthetic precursor to (-)-Isolongifolol.[1] Exhibits anti-inflammatory and anti-apoptotic effects.
Isolongifolan-8-ol	1139-08-8	C ₁₅ H ₂₆ O	222.37	A constitutional isomer of (-)-Isolongifolol.
10-Oxoisolongifolol	Not Available	C ₁₅ H ₂₂ O ₂	234.34	Metabolite from microbial transformation of (-)-Isolongifolol. [2]
10α-Hydroxyisolongifolol	Not Available	C ₁₅ H ₂₄ O ₂	236.35	Metabolite from microbial transformation of (-)-Isolongifolol with potent butyrylcholinesterase inhibitory activity.[2]
9α-Hydroxyisolongifolol	Not Available	C ₁₅ H ₂₄ O ₂	236.35	Metabolite from microbial transformation of (-)-Isolongifolol with butyrylcholinesterase inhibitory activity.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, modification, and biological evaluation of **(-)-Isolongifolol** and its analogs.

This protocol describes a single-step, solvent-free isomerization of longifolene to isolongifolene using a solid acid catalyst.[\[3\]](#)[\[4\]](#)

- Materials:
 - Longifolene
 - Activated sulfated zirconia catalyst
 - Reactor with magnetic stirring and temperature control
- Procedure:
 - Activate the sulfated zirconia catalyst by heating at 400-450°C for 2-4 hours.[\[3\]](#)
 - Charge the reactor with longifolene and the activated catalyst. The reactant-to-catalyst ratio should be in the range of 2-10 weight percent.[\[3\]](#)
 - Heat the reaction mixture to 120-200°C with continuous stirring for 0.5 to 6 hours at atmospheric pressure.[\[3\]](#)
 - Monitor the reaction progress by gas chromatography.
 - Upon completion, cool the reaction mixture and separate the catalyst by filtration.
 - The liquid product, (-)-isolongifolene, can be purified further by distillation.
 - The catalyst can be regenerated by washing with a suitable solvent (e.g., ethyl acetate), drying at 110°C, and calcining at 550°C for 4-8 hours.[\[3\]](#)

This protocol details the biotransformation of **(-)-Isolongifolol** using the fungus *Fusarium lini* to produce hydroxylated metabolites.[\[2\]](#)

- Materials:
 - **(-)-Isolongifolol**
 - *Fusarium lini* culture
 - Fermentation medium (e.g., glucose, peptone, yeast extract)
 - Shaker incubator
 - Organic solvents for extraction (e.g., ethyl acetate)
 - Chromatography apparatus for purification
- Procedure:
 - Stage I (Fungus Growth): Inoculate *Fusarium lini* into the fermentation medium and incubate in a shaker at a suitable temperature (e.g., 25-28°C) for 2-3 days to obtain a seed culture.
 - Stage II (Biotransformation): Transfer the seed culture to a larger volume of fresh fermentation medium. Add a solution of **(-)-Isolongifolol** in a suitable solvent (e.g., ethanol or DMSO) to the culture.
 - Continue the incubation under the same conditions for an additional 7-10 days.
 - Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the filtrate and the mycelium separately with an organic solvent like ethyl acetate.
 - Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude extract by column chromatography on silica gel to isolate the transformed products (10-oxoisolongifolol, 10 α -hydroxyisolongifolol, and 9 α -hydroxyisolongifolol).

This protocol is based on the widely used Ellman's method for determining cholinesterase activity.^{[5][6][7]}

- Materials:
 - Butyrylcholinesterase (BChE) enzyme
 - Butyrylthiocholine iodide (BTCI) as substrate
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
 - Phosphate buffer (pH 7.4)
 - Test compounds (e.g., 10 α -hydroxyisolongifolol) dissolved in a suitable solvent (e.g., DMSO)
 - 96-well microplate reader
- Procedure:
 - Prepare solutions of BChE, BTCI, and DTNB in phosphate buffer.
 - In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.
 - Incubate the mixture for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
 - Initiate the reaction by adding the BTCI substrate solution to each well.
 - Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (from BTCI hydrolysis) with DTNB.
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition relative to a control without the inhibitor.
 - Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

This protocol describes an in vitro assay to evaluate the inhibitory potential of compounds against the UGT2B7 enzyme.[8][9]

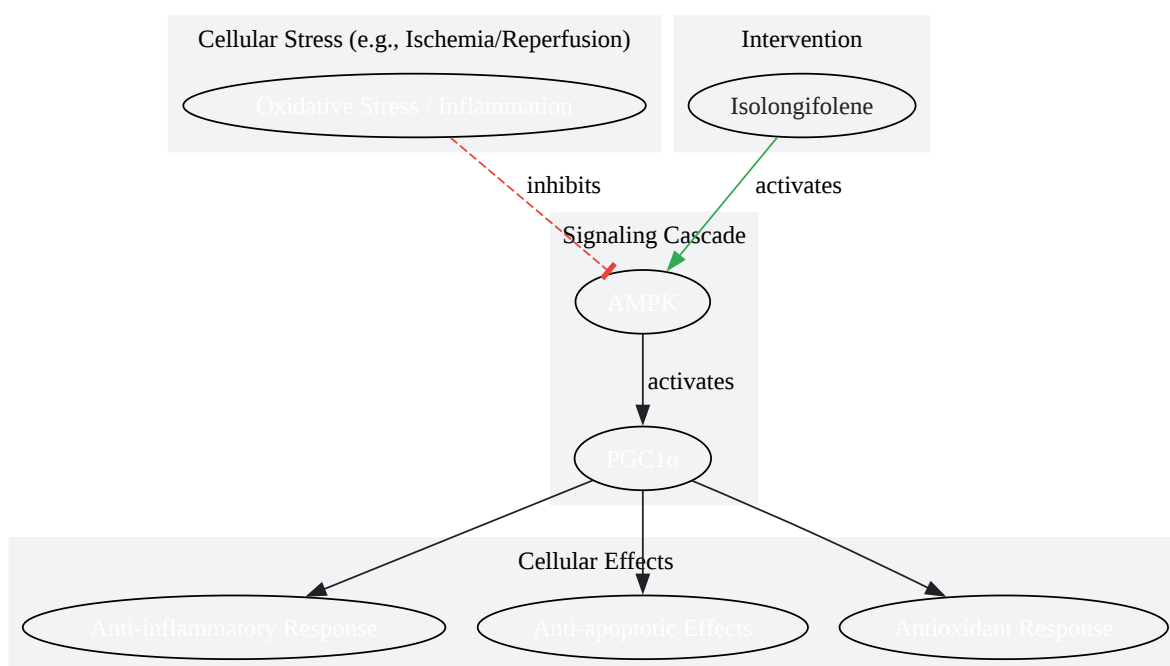
- Materials:
 - Human UGT2B7 Supersomes™ (or human liver microsomes)
 - A specific substrate for UGT2B7 (e.g., naloxone)
 - UDP-glucuronic acid (UDPGA) as a cofactor
 - Alamethicin (a pore-forming agent)
 - Test compounds
 - A positive control inhibitor (e.g., diclofenac)
 - LC-MS/MS system for analysis
- Procedure:
 - Prepare a reaction mixture containing the UGT2B7 enzyme source, the specific substrate, alamethicin, and the test compound at various concentrations in a suitable buffer at 37°C.
 - Pre-incubate the mixture for a short period.
 - Initiate the reaction by adding the cofactor UDPGA.
 - Incubate for a specific time, determined from linearity studies.
 - Terminate the reaction by adding a stopping solution (e.g., cold acetonitrile or methanol).
 - Centrifuge the samples to pellet the protein.
 - Analyze the supernatant for the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
 - Calculate the percentage of inhibition at each test compound concentration compared to a vehicle control.

- Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Signaling Pathways and Mechanisms of Action

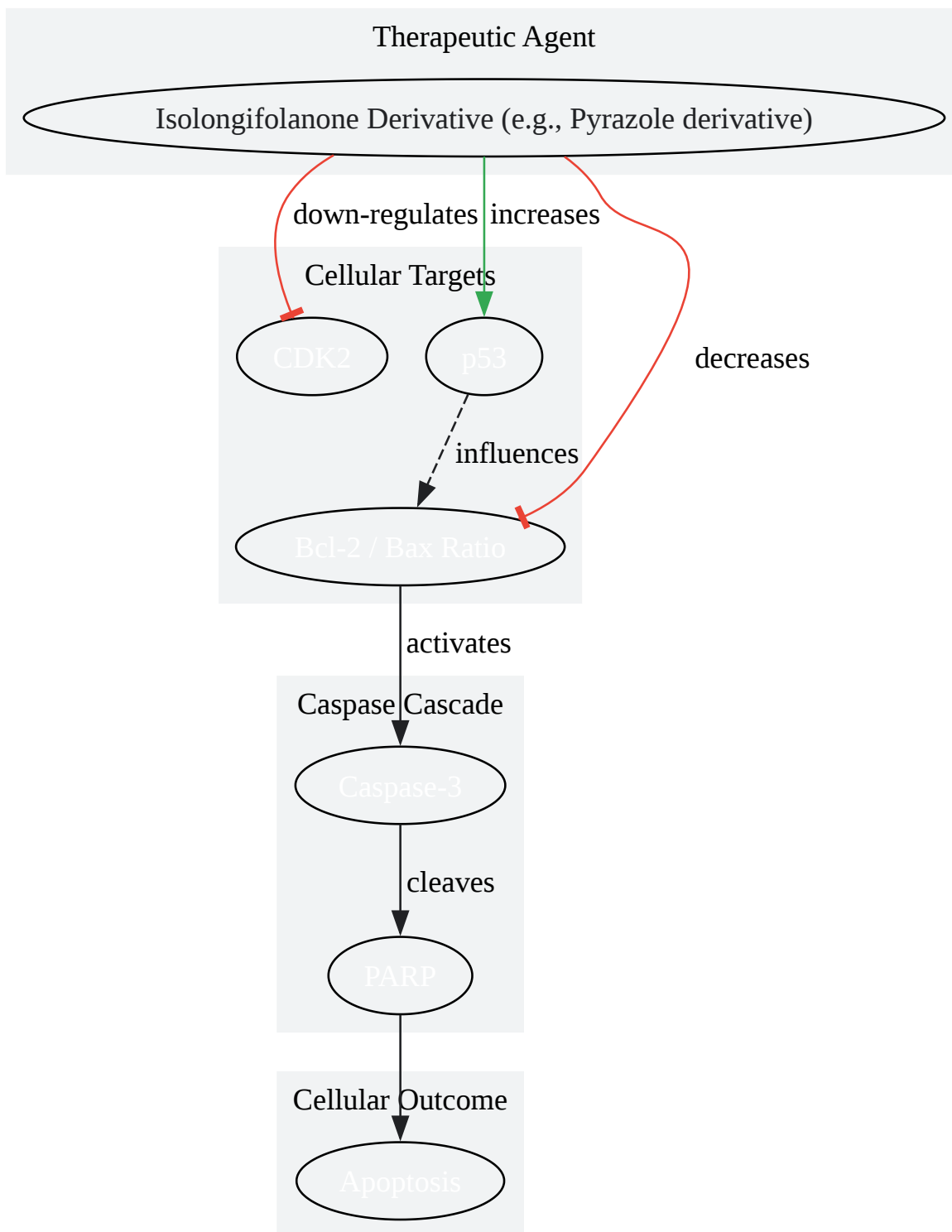
(-)-Isolongifolol and its related compounds exhibit their biological effects through the modulation of various cellular signaling pathways.

Isolongifolene has been shown to exert anti-inflammatory effects by modulating the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1 α) signaling pathway. This pathway is a key regulator of cellular energy homeostasis and inflammation.



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Derivatives of isolongifolanone have demonstrated anti-cancer properties. For instance, certain pyrazole ring-containing derivatives of isolongifolanone have been shown to induce apoptosis in cancer cells.[10] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.



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Conclusion

(-)-Isolongifolol and its related compounds represent a promising class of natural products with diverse and potent biological activities. The synthetic accessibility of these compounds, coupled with their significant anti-inflammatory, anti-tumor, and enzyme-inhibitory properties, makes them attractive candidates for further investigation in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this fascinating family of sesquiterpenoids.

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